molecular formula C12H11NO5 B1344496 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid CAS No. 89205-08-3

5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1344496
CAS No.: 89205-08-3
M. Wt: 249.22 g/mol
InChI Key: ZMWIKEPCGCDJQP-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzaldehyde with glycine to form an intermediate Schiff base, which then undergoes cyclization in the presence of an oxidizing agent to yield the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification steps to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the carboxylic acid group.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methoxy groups on the phenyl ring can also modulate the compound’s electronic properties, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar in structure but lacks the oxazole ring.

    3,4-Dimethoxyphenethylamine: Contains a phenethylamine moiety instead of the oxazole ring.

    5-(3,4-Dimethoxyphenyl)-2-oxazoline: Similar structure with an oxazoline ring instead of an oxazole ring.

Uniqueness

5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the oxazole ring and the carboxylic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-16-8-4-3-7(5-9(8)17-2)11-10(12(14)15)13-6-18-11/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWIKEPCGCDJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649265
Record name 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89205-08-3
Record name 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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